molecular formula C23H49O9P B609281 m-PEG6-C6-phosphonic acid ethyl ester CAS No. 2028281-88-9

m-PEG6-C6-phosphonic acid ethyl ester

Cat. No. B609281
M. Wt: 500.61
InChI Key: ANRJOLZTIWLHKD-UHFFFAOYSA-N
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Description

M-PEG6-C6-phosphonic acid ethyl ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Synthesis Analysis

The synthesis of m-PEG6-C6-phosphonic acid ethyl ester involves the use of a PEG-based PROTAC linker . The specific details of the synthesis process are not provided in the search results.


Molecular Structure Analysis

The molecular weight of m-PEG6-C6-phosphonic acid ethyl ester is 500.60 . Its molecular formula is C23H49O9P . The SMILES representation is COCCOCCOCCOCCOCCOCCCCCCCCP(OCC)(OCC)=O .


Chemical Reactions Analysis

M-PEG6-C6-phosphonic acid ethyl ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of m-PEG6-C6-phosphonic acid ethyl ester include a molecular weight of 500.60 , a molecular formula of C23H49O9P , and a SMILES representation of COCCOCCOCCOCCOCCOCCCCCCCCP(OCC)(OCC)=O . It is soluble in DMSO . The compound has a boiling point of 547.1±50.0°C at 760 mmHg and a density of 1.0±0.1 g/cm3 .

Scientific Research Applications

1. Nanoparticle Stabilization and Functionalization

m-PEG6-C6-phosphonic acid ethyl ester plays a significant role in the synthesis of phosphonic acid-terminated poly(ethylene glycol) (PEG), which is used for preparing stable, water-dispersible multifunctional upconverting luminescent nanohybrids. This synthesis methodology enhances the stability and functionality of nanoparticles in aqueous dispersions (Kurowska et al., 2022).

2. Sorption of Metal Ions

The compound has applications in developing polymer-bound monoprotic phosphoric acid ligands, which are effective for sorbing various metal ions from phosphoric acid solutions. This involves coordinating through phosphoryl oxygen and shows high metal ion affinities, indicating its usefulness in ion exchange and coordination processes (Zhu & Alexandratos, 2015).

3. Polymer Modification

Research has explored the modification of poly(ethylene glycol) using phosphonate groups. This includes preparing bis[(dimethoxyphosphoryl)methyl)]amino- and bis(phosphonomethyl)amino-terminated samples of PEG, demonstrating the compound's utility in polymer modification and diversification (Turrin et al., 2012).

4. Coating for Metal Oxide Nanoparticles

m-PEG6-C6-phosphonic acid ethyl ester is used in synthesizing copolymers that act as coatings for metal oxide nanoparticles. These coatings, containing functional groups for noncovalent binding and PEG polymers, enhance colloidal stability and have applications in materials and biological science (Berret & Graillot, 2022).

5. Enhancing Polymerization Processes

This compound is part of new nickel phosphine phosphonate ester complexes, enhancing polymerization reactions in solvents. It demonstrates the compound's potential in advancing cation-switchable polymerization catalysts, significantly boosting polymerization activities (Xiao, Cai, & Do, 2019).

6. Stabilization of Iron Oxide Nanoparticles

The compound contributes to the synthesis of block copolymers like PEG-b-PVPA, which are effective in stabilizing iron oxide nanoparticles. These copolymers offer a combination of anionic-neutral characteristics for effective interaction with cations and steric stabilization, crucial for nanoparticle synthesis and stability (Markiewicz et al., 2016).

7. Synthesis of Ester Prodrugs

This compound is involved in the synthesis of poly(ethylene glycol)-isoflavone ester prodrugs. These prodrugs show potential in pharmaceutical research, particularly in the context of controlled release and targeted delivery systems (Lian-qun, 2008).

Safety And Hazards

The safety data sheet (SDS) for m-PEG6-C6-phosphonic acid ethyl ester indicates that medical attention is required if inhaled . The victim should be moved into fresh air . The SDS should be shown to the doctor in attendance .

properties

IUPAC Name

1-diethoxyphosphoryl-8-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H49O9P/c1-4-31-33(24,32-5-2)23-11-9-7-6-8-10-12-26-15-16-28-19-20-30-22-21-29-18-17-27-14-13-25-3/h4-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRJOLZTIWLHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCOCCOCCOCCOCCOCCOC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H49O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG6-(CH2)8-phosphonic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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